molecular formula C21H18N6O3S B2853437 Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 868968-86-9

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No. B2853437
CAS RN: 868968-86-9
M. Wt: 434.47
InChI Key: JPZMKZLINAFRAR-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate” is a complex organic compound that belongs to the class of triazolothiadiazines . These compounds are known for their diverse biological properties, including potential insecticidal activity . They are synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester .


Synthesis Analysis

The synthesis of these compounds has been studied extensively. The process involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . The structures of the compounds are characterized by the use of IR, NMR, EI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole ring, a pyridine ring, and a thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been well documented . The synthetic strategy involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones with various reagents such as acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points and their spectral data. For instance, one of the compounds has a melting point of 222.4–223.8 °C . The structures of the compounds are characterized by the use of IR, NMR, EI-MS, and elemental analysis .

Scientific Research Applications

Anticancer Activity

Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety have been found to exhibit anticancer activity . They have been screened for their anticancer activity, indicating their potential use in cancer treatment .

Antimicrobial Activity

These compounds also show antimicrobial properties . This suggests they could be used in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Activity

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in pain management and treatment of inflammatory conditions .

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity . This means they could be used in the treatment of diseases caused by oxidative stress .

Antiviral Activity

Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety have shown antiviral properties . This suggests potential applications in the treatment of viral infections .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes .

Antitubercular Agents

Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety have been found to act as antitubercular agents . This suggests potential applications in the treatment of tuberculosis .

Insecticidal Activity

A series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing a pyridine ring has shown potential insecticidal activity . This suggests they could be used in the development of environmentally friendly insecticides .

Mechanism of Action

While the exact mechanism of action of these compounds is not explicitly mentioned in the retrieved papers, it is known that they exhibit potential insecticidal activity . They have shown strong regulation of the growth of 2nd instar Mythimna separata larvae .

Future Directions

The future directions for the research on these compounds could involve further exploration of their biological activities and potential applications. Given their diverse biological properties, these compounds could be used for the development of new target-oriented drugs for the treatment of various diseases .

properties

IUPAC Name

ethyl 4-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-2-30-21(29)14-5-7-16(8-6-14)23-18(28)13-31-19-10-9-17-24-25-20(27(17)26-19)15-4-3-11-22-12-15/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZMKZLINAFRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

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